
Acumitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acumitin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3, a 2-hydroxybenzyl group at position 2 and a 3-phenylpropanoyl group at position 4. It is isolated from the roots of Uvaria acuminata and exhibits potent cytotoxicity against human promyelocytic leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a member of xanthones, a member of phenols and a member of dihydrochalcones.
Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Acumitin, a compound isolated from Uvaria acuminata, has shown significant cytotoxic activity against human promyelocytic leukemia HL-60 cells. This suggests its potential as a candidate for cancer treatment, particularly in leukemia therapy (Ichimaru et al., 2004).
Potential in Neuroprotection
Studies have not directly linked Acumitin with neuroprotection. However, related compounds such as curcumin have been extensively studied for their neuroprotective effects. For example, curcumin has demonstrated protective effects against acrylamide-induced oxidative stress and neurotoxicity in a Drosophila model, which could be relevant to human neuropathology (Prasad & Muralidhara, 2014).
Influence on Cellular Signaling Pathways
The effects of acumitin-like compounds on cellular signaling pathways have been noted. For instance, curcumin, a polyphenol, has been found to modulate various signaling molecules and pathways, which are crucial in chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases (Gupta, Patchva, & Aggarwal, 2012).
Drug Delivery Systems
While acumitin-specific research in drug delivery systems is limited, studies on related compounds like curcumin have shown advancements. For example, nanotechnology has been used to improve the bioavailability and delivery of curcumin, which can be applied to similar compounds like acumitin (Nair et al., 2010).
Challenges in Pharmaceutical Applications
The challenges faced in marketing curcumin as a drug, such as low bioavailability and rapid metabolism, could be relevant for acumitin as well. These challenges have been addressed through various pharmaceutical methods like nanoparticles and microspheres (Hassanzadeh et al., 2020).
Eigenschaften
Produktname |
Acumitin |
|---|---|
Molekularformel |
C29H22O6 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-4-(3-phenylpropanoyl)xanthen-9-one |
InChI |
InChI=1S/C29H22O6/c30-21-12-6-4-10-18(21)16-20-27(33)24(22(31)15-14-17-8-2-1-3-9-17)29-25(28(20)34)26(32)19-11-5-7-13-23(19)35-29/h1-13,30,33-34H,14-16H2 |
InChI-Schlüssel |
NIFSYUFGZVWGGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C3=C2OC4=CC=CC=C4C3=O)O)CC5=CC=CC=C5O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



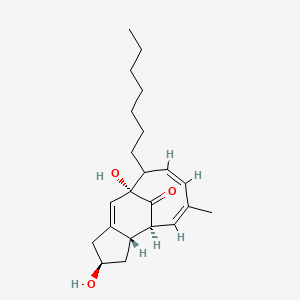

![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)

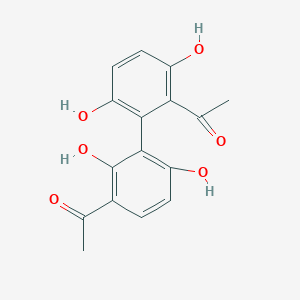
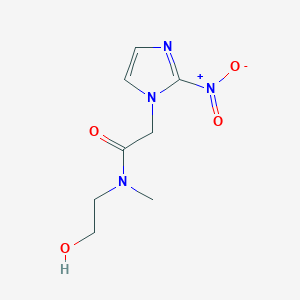
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-bromo-6-hydroxy-2-methoxybenzamide](/img/structure/B1251001.png)

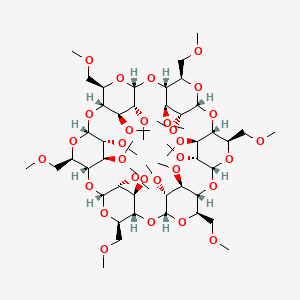
![(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one](/img/structure/B1251007.png)
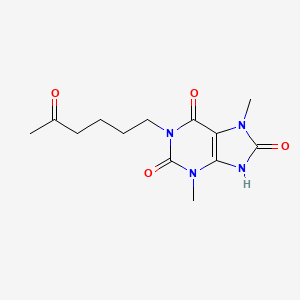
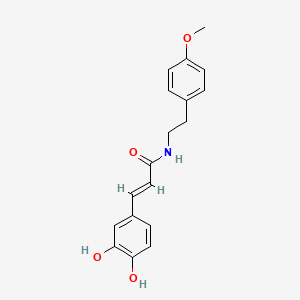

![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)